2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide
Description
Properties
IUPAC Name |
[(Z)-(2-amino-1-cyano-2-oxoethylidene)amino] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c10-6-8(9(11)13)12-16-17(14,15)7-4-2-1-3-5-7/h1-5H,(H2,11,13)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMNPLATGYNULW-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)O/N=C(/C#N)\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a catalyst such as BF3·Et2O in a solvent like 1,4-dioxane under reflux conditions . This method yields the desired compound with moderate efficiency. Industrial production methods may involve optimization of reaction conditions and scaling up the process to achieve higher yields and purity.
Chemical Reactions Analysis
2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:
- Oxidation : Transforming the compound into different oxo derivatives.
- Reduction : Converting the oxo group to a hydroxyl group.
- Substitution : Allowing for the introduction of other functional groups through nucleophilic substitution reactions.
Biology
The biological activity of derivatives of this compound has been a focus of research. Studies have indicated potential applications in:
- Antimicrobial Activity : Compounds similar to 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, related compounds have shown minimum inhibitory concentrations (MIC) around 256 µg/mL.
- Cytotoxicity : Investigations into its derivatives have revealed promising results against various cancer cell lines. Selective cytotoxicity towards cancer cells while sparing normal cells has been noted, suggesting potential therapeutic applications in oncology.
Medicine
Research is ongoing to explore its role as a pharmaceutical intermediate. The compound's ability to interact with biological targets through hydrogen bonding and other interactions makes it a candidate for drug development aimed at modulating enzyme activity and receptor interactions.
Case Study 1: Antimicrobial Properties
A study published in ResearchGate highlighted the synthesis and antibacterial activity of novel derivatives based on similar structural motifs as 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide. The findings indicated that these compounds effectively inhibited bacterial growth, emphasizing their potential as new antimicrobial agents .
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of compounds derived from this chemical structure against human cancer cell lines. Results demonstrated that certain derivatives exhibited selective toxicity, making them candidates for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide involves its interaction with molecular targets through its functional groups. The amino and oxo groups can form hydrogen bonds with biological molecules, while the phenylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Lumping Strategy Relevance : As per , compounds with shared functional groups (e.g., nitrile, amide) may be "lumped" for modeling reactivity. However, the phenylsulfonyloxy group in the target compound introduces distinct electronic effects, necessitating separate evaluation .
- Crystallographic Data: N-Cyclohexyl-2-oxo-2-phenylacetamide’s crystal structure (linked via hydrogen bonds) implies that the target compound’s amino-oxo group could drive similar packing arrangements, affecting material properties .
Biological Activity
2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide can be represented as follows:
- Molecular Formula : C₉H₇N₃O₃S
- Molecular Weight : 225.23 g/mol
This compound contains a cyanide group, which is known for its high toxicity, but it also possesses functional groups that may confer specific biological activities.
Mechanisms of Biological Activity
The biological activity of 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that play crucial roles in cellular processes. For example, it may act as an inhibitor of certain proteases or kinases involved in cell signaling pathways.
- Cyanide Toxicity : As a cyanogenic compound, it can disrupt mitochondrial function by binding to cytochrome c oxidase, leading to impaired ATP production and cellular respiration .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, potentially making it useful in treating bacterial infections .
Case Studies and Research Findings
Several studies have investigated the biological effects of 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide:
- Study on Enzyme Inhibition : A study demonstrated that this compound inhibited serine proteases with IC₅₀ values in the low micromolar range, indicating significant enzyme inhibition potential .
- Toxicity Assessment : Research involving animal models showed that exposure to cyanogenic compounds resulted in acute toxicity symptoms, including respiratory distress and lethality at higher doses . Specifically, rats exposed to similar compounds exhibited rapid onset of symptoms consistent with cyanide poisoning.
- Antibacterial Activity : In vitro tests revealed that the compound displayed effective antimicrobial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms . The minimum inhibitory concentration (MIC) values were determined to assess its potency.
Data Summary
The following table summarizes key findings related to the biological activity of 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
